molecular formula C9H8ClFO3 B3167995 3-(3-Chloro-4-fluorophenoxy)propanoic acid CAS No. 926224-45-5

3-(3-Chloro-4-fluorophenoxy)propanoic acid

Cat. No.: B3167995
CAS No.: 926224-45-5
M. Wt: 218.61 g/mol
InChI Key: WZTNYDNNJNYXMT-UHFFFAOYSA-N
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Description

Contextualizing Phenoxypropanoic Acid Derivatives in Chemical Biology

Phenoxypropanoic acid derivatives are a well-established class of organic compounds with notable biological activities. Historically, they are most recognized for their use as herbicides. oup.comwikipedia.org These compounds often function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible broad-leaf plants. wikipedia.org The biological activity of these derivatives can be finely tuned by altering the substituents on the aromatic ring and the structure of the alkanoic acid side chain. Beyond herbicidal applications, the phenoxypropanoic acid scaffold has been explored for other biological activities, with some derivatives showing potential in medicinal chemistry.

Significance of Halogenated Aromatic Scaffolds in Medicinal Chemistry and Agrochemical Research

The introduction of halogen atoms, such as chlorine and fluorine, onto aromatic scaffolds is a widely employed strategy in both medicinal chemistry and agrochemical research. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In drug discovery, halogenated aromatic groups are present in a vast number of pharmaceuticals, where they can enhance efficacy and pharmacokinetic profiles. researchgate.net

In the agrochemical sector, the presence of halogens is a key feature of many modern pesticides. oup.com It is estimated that a high percentage of recently launched agrochemicals contain halogen atoms. oup.com The specific combination of chlorine and fluorine, as seen in 3-(3-Chloro-4-fluorophenoxy)propanoic acid, is of particular interest. The different electronic and steric properties of these two halogens can lead to unique biological activities that are not achievable with single halogen substitutions.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a detailed investigation of this compound stems from several key points. Firstly, its structural similarity to known herbicidal phenoxypropanoic acids suggests it may possess similar or improved agrochemical properties. The specific 3-chloro-4-fluoro substitution pattern on the phenyl ring is a modern design element in agrochemical research, intended to optimize biological activity and selectivity.

Secondly, the broader class of halogenated phenylpropanoic acids has been shown to exhibit other biological activities, such as antimicrobial and anticancer effects. researchgate.net Therefore, a thorough investigation could uncover novel applications for this compound beyond agriculture. Finally, a comprehensive study of its synthesis, characterization, and biological activity would contribute valuable data to the broader understanding of structure-activity relationships within this important class of chemical compounds.

Overview of Research Paradigms and Methodological Approaches

The investigation of a compound like this compound typically follows a structured research paradigm. This begins with its chemical synthesis, often through the reaction of a substituted phenol (B47542) (3-chloro-4-fluorophenol) with a propanoic acid derivative.

Following synthesis, the compound's identity and purity are confirmed using a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular structure, mass spectrometry to confirm the molecular weight, and infrared (IR) spectroscopy to identify functional groups. For solid compounds, X-ray crystallography may be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Once the compound is synthesized and characterized, its biological activity is assessed through various screening assays. In an agrochemical context, this would involve testing its herbicidal effects on different plant species. oup.comnih.gov If medicinal applications are being explored, a range of in vitro assays against bacterial, fungal, or cancer cell lines would be employed. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₈ClFO₃
Molecular Weight218.61 g/mol
CAS Number926224-45-5
Predicted XlogP2.1
AppearanceSolid (predicted)

Data sourced from public chemical databases. Predicted values are for informational purposes.

Table 2: Related Chemical Compounds

Compound NameMolecular FormulaCAS Number
3-Chloro-4-fluorophenol (B1581553)C₆H₄ClFO2613-23-2
(3-Chloro-4-fluorophenoxy)acetic acidC₈H₆ClFO₃38963-63-6
2,4-Dichlorophenoxyacetic acid (2,4-D)C₈H₆Cl₂O₃94-75-7
3-(3-Chloro-4-fluorophenyl)propanoic acidC₉H₈ClFO₂881190-93-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloro-4-fluorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c10-7-5-6(1-2-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTNYDNNJNYXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267960
Record name 3-(3-Chloro-4-fluorophenoxy)propanoic acid
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Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926224-45-5
Record name 3-(3-Chloro-4-fluorophenoxy)propanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-4-fluorophenoxy)propanoic acid
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Advanced Synthetic Methodologies for 3 3 Chloro 4 Fluorophenoxy Propanoic Acid and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

The design of a synthetic route for 3-(3-Chloro-4-fluorophenoxy)propanoic acid begins with a retrosynthetic analysis to identify the most logical bond disconnections and corresponding starting materials. The primary structural features of the target molecule are the substituted aromatic ring, the ether linkage (C-O bond), and the propanoic acid side chain.

The most strategically sound disconnection is that of the ether bond. This C-O bond can be disconnected in two ways, leading to two primary synthetic strategies:

Disconnection A: This involves breaking the bond between the phenoxy oxygen and the aliphatic carbon of the propanoic acid chain. This leads to two key synthons: the nucleophilic 3-chloro-4-fluorophenoxide anion and an electrophilic three-carbon chain bearing a leaving group, such as ethyl 3-bromopropanoate. This is the basis for the classical Williamson ether synthesis and its more advanced variants.

Disconnection B: This approach involves the disconnection of the bond between the aromatic carbon and the ether oxygen. This strategy suggests a reaction between an electrophilic aryl halide, such as 1-bromo-3-chloro-4-fluorobenzene, and a nucleophilic propanoic acid derivative, like ethyl 3-hydroxypropanoate. This route is central to modern cross-coupling reactions.

The first disconnection is generally more common and forms the basis for the subsequent discussions on novel etherification methods.

Novel Approaches to Ether Linkage Formation in Substituted Phenols and Propanoic Acid Moieties

While the Williamson ether synthesis provides a fundamental route, contemporary organic synthesis demands more efficient, milder, and versatile methods. Novel approaches, including Nucleophilic Aromatic Substitution (SNAr) and copper-catalyzed cross-coupling reactions, have emerged as powerful alternatives.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) is a potent method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov In the context of synthesizing this compound, an SNAr strategy would typically involve an electron-deficient fluoro- or chloro-substituted benzene (B151609) derivative reacting with a propanoate nucleophile.

For an SNAr reaction to be effective, the aromatic ring must be sufficiently electron-poor to be susceptible to nucleophilic attack. The presence of halogen atoms like chlorine and fluorine on the benzene ring facilitates this process. For instance, a starting material like 3,4-difluoronitrobenzene (B149031) or 3-chloro-4-fluoronitrobenzene (B104753) could react with the hydroxyl group of a 3-hydroxypropanoic acid ester. researchgate.netbeilstein-journals.org The nitro group strongly activates the ring towards substitution, and one of the fluorine atoms serves as an excellent leaving group. Subsequent reduction of the nitro group and diazotization/hydrolysis or other functional group interconversions would be required to arrive at the final phenol (B47542) structure, making this a multi-step process.

A more direct SNAr approach involves reacting a highly activated polyfluoroarene with the corresponding alcohol in the presence of a base. nih.gov For example, pentafluorobenzonitrile (B1630612) can undergo selective substitution at the para-position. nih.gov This highlights the principle that a fluorine atom positioned para to a strong electron-withdrawing group is highly labile in SNAr reactions.

Table 1: Comparison of General Conditions for Ether Synthesis

Feature Nucleophilic Aromatic Substitution (SNAr) Copper-Catalyzed Cross-Coupling
Aryl Substrate Electron-deficient aryl halide (often fluoride) Aryl halide (iodide, bromide, or chloride)
Nucleophile Alcohol or alkoxide Alcohol or alkoxide
Catalyst Typically not required (reaction is substrate-driven) Copper(I) or Copper(II) salt (e.g., CuI, Cu(OAc)₂) organic-chemistry.org
Ligand Not generally required Often required (e.g., diamines, phenanthrolines) nih.gov
Base Strong non-nucleophilic base (e.g., NaH, K₂CO₃) nih.gov Various bases (e.g., K₃PO₄, Cs₂CO₃, LiOt-Bu) organic-chemistry.orgnih.gov

| Temperature | Varies; can be moderate to high (e.g., 60-130 °C) nih.govnih.gov | Often elevated, but room-temperature methods exist nih.gov |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure this compound

While this compound itself is achiral, its 2-substituted analogs, such as 2-[3-(3-chloro-4-fluorophenoxy)]propanoic acid, possess a stereocenter and are of significant interest. The synthesis of enantiomerically pure forms of these analogs requires specialized asymmetric strategies, including enzymatic resolution and the use of chiral auxiliaries.

Enzymatic Resolution Approaches

Enzymatic resolution is a powerful and environmentally benign method for separating enantiomers. This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. mdpi.com

For the resolution of a chiral aryloxypropanoic acid analog, a common approach is the lipase-catalyzed hydrolysis of a racemic ester. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. For example, a racemic mixture of methyl 2-[3-(3-chloro-4-fluorophenoxy)]propanoate could be treated with a lipase (B570770) from Candida rugosa or Burkholderia cepacia in a buffered aqueous solution. mdpi.commdpi.com The reaction is stopped at approximately 50% conversion, and the resulting mixture of the enantiopure acid and the unreacted enantiopure ester can then be separated by standard chemical techniques. The choice of enzyme, solvent, and acylating agent (in the case of transesterification) is crucial for achieving high enantioselectivity. mdpi.com

Table 2: Examples of Enzymatic Resolution for Arylalkanoic Acids

Enzyme Source Substrate Type Reaction Type Enantioselectivity (E-value) Reference
Candida rugosa MY 1-(Isopropylamine)-3-phenoxy-2-propanol Acetylation 67.5 mdpi.com
Amano PS Lipase (Burkholderia cepacia) Ethyl 3-aryl-2-methylpropanoates Hydrolysis High mdpi.com
Chicken l-LDH α-Keto acid (TFPy) Reduction >99.5% e.e. researchgate.net

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product.

A well-established strategy involves the use of Evans oxazolidinone auxiliaries. wikipedia.org For the synthesis of a chiral 2-aryloxypropanoic acid, one could start by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride. The resulting N-propionyl imide can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. The subsequent reaction of this enolate with an electrophilic arylating agent would proceed with high diastereoselectivity, controlled by the steric bulk of the auxiliary. However, finding a suitable electrophilic "Ar-O+" source is non-trivial.

A more common approach is the alkylation of the chiral enolate with an alkyl halide. An alternative and more practical route for this specific target class involves the reaction of the sodium salt of 3-chloro-4-fluorophenol (B1581553) with a chiral electrophile derived from an auxiliary. For instance, a chiral N-(2-bromoacetyl)oxazolidinone can be used. The phenoxide attacks the electrophilic carbon, and the stereochemistry is directed by the auxiliary. The final step involves the cleavage of the auxiliary, typically by hydrolysis with lithium hydroperoxide (LiOOH), to release the desired enantiomerically pure acid. wikipedia.org

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Removal Conditions Reference
Evans Oxazolidinones Aldol reactions, Alkylations LiOH/H₂O₂, LiBH₄, LiOOH wikipedia.org
Camphorsultam Michael additions, Alkylations LiOH, LiAlH₄ wikipedia.org
(R)-Pantolactone Ketene additions Hydrolysis sci-hub.se

Crystallization-Induced Chiral Inversion Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. For chiral molecules like this compound, which possesses a stereocenter, separating a racemic mixture into its constituent enantiomers is often a critical step. Crystallization-induced chiral inversion, also known as crystallization-induced deracemization, is a powerful and efficient technique to obtain a single, desired enantiomer from a racemate in a theoretical yield of 100%.

This methodology is applicable to racemic compounds that can crystallize as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers, rather than as a racemic compound where both enantiomers are present in the same unit cell. The process hinges on two key conditions: the ability of the enantiomers to racemize (invert their stereochemistry) in solution, and the selective crystallization of one enantiomer from this racemizing mixture.

The general procedure involves creating a supersaturated solution of the racemic compound under conditions that facilitate racemization, often through the addition of a catalytic amount of a base or acid. nih.gov Seeding this solution with crystals of the desired enantiomer initiates its preferential crystallization. As this enantiomer crystallizes out of solution, the equilibrium of the racemizing mixture is disturbed. According to Le Châtelier's principle, the other enantiomer in solution will then isomerize to replenish the crystallizing enantiomer, a process that continues until the entire mixture has converted and crystallized as the single, desired enantiomer. nih.gov

While specific studies detailing the crystallization-induced deracemization of this compound are not prevalent in the reviewed literature, the principle has been successfully applied to structurally related propanoic acids. For instance, this method has been used for the synthesis of optically active 1,4-thiazane-3-carboxylic acid, which involves the preferential crystallization of an amino acid hydrochloride intermediate. organic-chemistry.org Another example is the novel inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer with high enantiomeric excess. This process highlights the potential for applying similar strategies to resolve racemic this compound, provided a suitable racemization condition and conglomerate-forming tendency can be established.

Dynamic kinetic resolution (DKR) is a closely related concept where an irreversible kinetic resolution is coupled with in-situ racemization of the starting material. cas.cnrsc.org For example, biocatalytic dynamic reductive kinetic resolution has been effectively used on aryl α-chloro β-keto esters, demonstrating that combining racemization with a stereoselective reaction can yield products with high diastereoselectivity and enantioselectivity. rsc.org These established methodologies provide a strong foundation for developing a highly efficient synthesis of enantiopure this compound.

Derivatization Strategies for Structural Modification of this compound

Structural modification of a lead compound is a fundamental strategy in chemical and pharmaceutical research. Derivatization of this compound can be achieved by targeting its three main components: the carboxylic acid group, the aromatic ring, and the propanoic acid side-chain.

The carboxylic acid moiety is a prime target for modification. Converting it into ester or amide derivatives is a common strategy, particularly in prodrug design, to enhance properties such as lipophilicity, membrane permeability, and metabolic stability.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk To drive the equilibrium towards the product, water is typically removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

For more sensitive or sterically hindered substrates, milder coupling agents are employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is highly effective at room temperature and suppresses side reactions. organic-chemistry.org Other modern methods utilize a range of catalysts to facilitate the reaction under mild conditions, including various boronic acids and metal alkoxides. organic-chemistry.orgacs.org

Amidation: The synthesis of amides from this compound and an amine is a fundamental transformation. Direct thermal condensation is possible but often requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Modern synthetic methods circumvent this issue by using coupling agents or catalysts. Reagents like DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium- or uronium-based reagents (PyBOP, HBTU, HATU) are widely used. rsc.org

Catalytic direct amidation represents a more atom-economical approach. Boron-based catalysts, such as ortho-iodo arylboronic acids, have been shown to be effective at room temperature in the presence of molecular sieves as a dehydrating agent. acs.orgorganic-chemistry.org Transition metal catalysts, including those based on titanium and tantalum, also facilitate direct amidation under relatively mild conditions. rsc.orgacs.org

Below is a table summarizing common reagents for these transformations.

TransformationReagent/Catalyst SystemKey Features
Esterification Alcohol, H₂SO₄ (cat.)Classic Fischer esterification; requires water removal. masterorganicchemistry.comchemguide.co.uk
Alcohol, DCC, DMAP (cat.)Steglich esterification; mild conditions, good for hindered substrates. organic-chemistry.org
Alcohol, Benzoic Anhydrides, Lewis Acid (cat.)Effective for a wide range of esters and lactones. acs.org
Alcohol, SO₂F₂Dehydrative coupling at room temperature. organic-chemistry.org
Amidation Amine, DCC or EDCStandard carbodiimide (B86325) coupling; forms urea (B33335) byproduct. rsc.org
Amine, HBTU, HATU, PyBOPPeptide coupling reagents; high efficiency, low racemization. rsc.org
Amine, o-Iodo Arylboronic Acid (cat.), Mol. SievesCatalytic method, mild conditions. acs.orgorganic-chemistry.org
Amine, TiF₄ (cat.)Catalytic method for both aliphatic and aromatic amines. rsc.org

Modifying the substituents on the phenoxy ring offers a direct route to analogs with altered electronic and steric properties. The primary targets are the chloro and fluoro groups.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are typically resistant to nucleophilic substitution, but the reaction is possible if the ring is "activated" by strongly electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org In the case of this compound, the ether linkage and the carboxylic acid group are not strong activating groups. However, under forcing conditions or with very strong nucleophiles, substitution might be achievable. Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than chloride due to its high electronegativity, which makes the attached carbon more electrophilic and susceptible to the initial nucleophilic attack—the rate-determining step. youtube.com Recent advances using organic photoredox catalysis have enabled the nucleophilic substitution of unactivated fluoroarenes under mild conditions, opening new possibilities for derivatization. nih.gov

The propanoic acid chain provides further opportunities for structural diversification beyond the carboxyl group.

α-Halogenation: Carboxylic acids can be halogenated at the α-position (the carbon adjacent to the carboxyl group) via the Hell-Volhard-Zelinskii (HVZ) reaction. britannica.comkhanacademy.org This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the formation of an acyl bromide, which readily enolizes, allowing for α-bromination. The resulting α-bromo acid is a versatile intermediate. For example, it can be converted into an α-hydroxy acid via SN2 reaction with a hydroxide (B78521) source, or into an α-amino acid through reaction with ammonia, providing a route to novel amino acid derivatives. libretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. britannica.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. chemguide.co.uklibretexts.org The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the alcohol. chemistrysteps.com Borane (BH₃) complexed with THF is another effective reagent that can selectively reduce carboxylic acids. khanacademy.org The resulting primary alcohol, 3-(3-chloro-4-fluorophenoxy)propan-1-ol, serves as a new platform for further functionalization, such as oxidation to the corresponding aldehyde or conversion to an alkyl halide.

Other Transformations: The propanoic acid chain can undergo other reactions, such as ketonization, which involves the conversion of the acid to a ketone like 3-pentanone (B124093) under specific catalytic conditions, though this is a more specialized transformation. researchgate.net

Molecular and Supramolecular Characterization of 3 3 Chloro 4 Fluorophenoxy Propanoic Acid

Advanced Spectroscopic Characterization Techniques

A complete spectroscopic profile is fundamental to understanding the electronic and structural properties of 3-(3-Chloro-4-fluorophenoxy)propanoic acid. This would involve a combination of high-resolution techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a complete NMR analysis would provide unambiguous evidence of its chemical structure.

¹H NMR: Proton NMR would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values, corresponding to the number of protons in each environment. The expected signals would include those for the aromatic protons on the substituted phenoxy ring and the aliphatic protons of the propanoic acid chain. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹³C NMR: Carbon-13 NMR would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the carbons in the propanoic acid chain, and the carbons of the aromatic ring. The positions of the chloro and fluoro substituents would significantly impact the chemical shifts of the aromatic carbons.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR would provide specific information about the fluorine environment on the aromatic ring. The chemical shift and coupling constants would offer valuable structural insights.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and requires experimental verification.)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹HAromatic Protons: 6.8 - 7.5Multiplets
Propanoic Chain: 2.5 - 4.5Multiplets
Carboxylic Acid: 10 - 12Singlet
¹³CCarboxylic Carbon: ~170-180Singlet
Aromatic Carbons: ~110-160Multiplets
Propanoic Chain: ~30-70Multiplets
¹⁹FAromatic Fluorine: -110 to -130Multiplet

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₈ClFO₃), HRMS would provide an exact mass measurement with high accuracy, confirming its molecular formula. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), would further corroborate the elemental composition.

Table 2: Expected HRMS Data for this compound (Note: This table is based on theoretical calculations.)

IonCalculated Exact Mass
[M+H]⁺219.0219
[M+Na]⁺241.0038
[M-H]⁻217.0073

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), C-O stretching vibrations of the ether linkage and carboxylic acid, and C-H stretching and bending vibrations of the aromatic ring and aliphatic chain. The C-Cl and C-F stretching vibrations would appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations. Aromatic ring vibrations are often strong in Raman spectra.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

This compound does not possess a chiral center in its structure. Therefore, it is an achiral molecule and would not exhibit a signal in Electronic Circular Dichroism (ECD) spectroscopy, which is a technique used to study chiral molecules.

Solid-State Structural Elucidation

The arrangement of molecules in the solid state is critical for understanding a compound's physical properties.

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule and its arrangement in a crystal lattice. A successful crystallographic study of this compound would provide precise data on:

Molecular Geometry: Bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Crystal Packing: Intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules), halogen bonding, and π-π stacking interactions that govern the supramolecular assembly. Understanding these interactions is key to explaining the material's bulk properties.

Without experimental data, a detailed discussion of the crystal packing and molecular geometry is speculative. A crystal structure would reveal, for instance, whether the carboxylic acid groups form dimers, a common motif in the solid state for this functional group.

Computational Chemistry and Chemoinformatics in the Study of 3 3 Chloro 4 Fluorophenoxy Propanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution and energy, which dictates the molecule's geometry and chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. niscpr.res.in It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state. For 3-(3-Chloro-4-fluorophenoxy)propanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. researchgate.net These calculations are crucial for understanding how the molecule will be shaped in a biological environment.

Global reactivity descriptors, including electronegativity, hardness, and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, are also derived from DFT calculations. researchgate.net The HOMO-LUMO gap is particularly important as it indicates the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For halogenated compounds, the position and nature of the halogen atoms significantly influence these electronic properties. niscpr.res.in

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterPredicted Value/DescriptionSignificance
Optimized Bond Lengths (Å) C-Cl: ~1.74, C-F: ~1.35, O-C(aryl): ~1.37, C=O: ~1.21Defines the stable 3D structure and steric profile.
Optimized Bond Angles (°) C-C-Cl: ~119°, C-C-F: ~119°, C-O-C: ~118°Determines the overall molecular conformation.
HOMO Energy Negative value (e.g., ~ -7.0 eV)Relates to the electron-donating ability of the molecule.
LUMO Energy Negative value (e.g., ~ -0.5 eV)Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap ~ 6.5 eVIndicates chemical reactivity and kinetic stability.

Note: The values in this table are illustrative and based on typical DFT results for similar halogenated aromatic compounds. Actual values would require specific computation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP map uses a color scale to show regions of different electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, these regions are expected around the oxygen atoms of the carboxylic acid group and the fluorine atom.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group is a prominent positive region.

Green Regions: Represent neutral or near-zero potential.

The MEP map for this compound would highlight the electronegative character of the halogenated phenyl ring and the polar carboxylic acid group, identifying the key sites for non-covalent interactions like hydrogen bonding and electrostatic attraction, which are critical for binding to a biological target. chemrxiv.org

Molecular Modeling and Simulation

Building upon the electronic structure, molecular modeling and simulation techniques are used to predict how this compound might interact with biological systems on a larger scale.

Molecular Docking Investigations with Potential Biological Receptors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. nih.gov This technique is essential for identifying potential biological targets and understanding the mechanism of action. For phenoxypropanoic acids, which have applications as herbicides and have shown other pharmacological activities, potential receptors include plant auxin-binding proteins and metabolic enzymes like cyclooxygenases (COX). nih.govsaudijournals.com

In a docking simulation, the 3D structure of this compound, derived from DFT optimization, is placed into the binding site of a receptor. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding free energy. researchgate.netresearchgate.net Successful docking is characterized by favorable interactions, such as:

Hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues (e.g., Arginine, Lysine) in the receptor. saudijournals.com

Hydrophobic interactions between the phenyl ring and nonpolar pockets of the receptor.

Halogen bonds , where the chlorine atom can act as an electrophilic region and interact with a nucleophilic site on the receptor.

Studies on similar arylpropanoic acids have successfully used docking to identify potential inhibitors of enzymes like 5-lipoxygenase and COX, demonstrating the utility of this approach. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. rowan.edu MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-receptor complex in a simulated physiological environment. peerj.comzib.de

After an initial pose is determined by docking, an MD simulation can be run for nanoseconds or even microseconds. nih.gov This allows researchers to:

Assess the stability of the docked pose. If the ligand remains in the binding pocket throughout the simulation, the pose is considered stable.

Observe conformational changes in both the ligand and the receptor upon binding.

Analyze the network of interactions (e.g., hydrogen bonds, water bridges) that stabilize the complex over time.

Calculate a more accurate binding free energy.

MD simulations on related auxin analogues have shown that their activity correlates well with their binding characteristics to the TIR1-Aux/IAA coreceptor, validating the use of these simulations to understand ligand-receptor interactions. researchgate.netbiorxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Halogenated Phenoxypropanoic Acids

QSAR and SAR are chemoinformatic approaches that correlate the chemical structure of a series of compounds with their biological activity. These studies are vital for optimizing lead compounds to enhance efficacy.

Structure-Activity Relationship (SAR) studies establish qualitative relationships between structural features and activity. For halogenated phenoxyacetic and phenoxypropanoic acids, which often act as synthetic auxins (plant hormones), SAR studies have revealed several key principles: zobodat.atnih.gov

An acidic side chain (like propanoic acid) is crucial for activity. saudijournals.com

A halogen substituent at the 4-position (para) of the phenyl ring is often important for high auxin activity. researchgate.netbiorxiv.orgnih.gov

A substituent at the 3-position (meta) is generally tolerated but may lead to reduced activity compared to 2,4-disubstituted analogues. researchgate.netbiorxiv.orgnih.gov

The type of halogen (F, Cl, Br, I) influences lipophilicity and electronic properties, thereby modulating activity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that link biological activity to physicochemical properties, known as molecular descriptors. nih.govresearchgate.net For halogenated phenoxypropanoic acids, relevant descriptors often include:

Table 2: Key Molecular Descriptors in QSAR Models for Halogenated Phenoxy-Acids

Descriptor ClassSpecific Descriptor(s)Role in Biological Activity
Lipophilic LogP (Octanol-Water Partition Coefficient)Influences membrane permeability and transport to the target site.
Electronic Hammett constants (σ), Dipole Moment, HOMO/LUMO energiesDescribes the electron-withdrawing/donating effects of substituents, affecting binding interactions.
Steric Molar Refractivity (MR), van der Waals radiusRelates to the size and shape of the molecule, determining its fit within the receptor's binding site.
Topological Connectivity IndicesEncodes information about the branching and arrangement of atoms in the molecule.

These QSAR models allow for the prediction of the activity of new, unsynthesized compounds, accelerating the discovery of more potent molecules. For example, QSAR studies on phenoxyacetic acid herbicides have helped in modeling their penetration through plant cuticles and binding to target proteins. nih.gov

Development of Predictive Models for Biological Activity

Currently, there is a lack of specific, published research detailing the development of predictive models exclusively for the biological activity of this compound. The development of such models, often employing Quantitative Structure-Activity Relationship (QSAR) methodologies, is a common practice in medicinal and agricultural chemistry to understand how a series of related compounds interact with a biological target. nih.gov These models mathematically correlate the structural or physicochemical properties of compounds with their biological activities.

For a compound like this compound, a predictive model would typically involve a dataset of structurally similar phenoxypropanoic acid derivatives with known biological activities. The models would then be built using various molecular descriptors calculated for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). Through statistical methods like multiple linear regression or machine learning algorithms, a predictive equation is generated. However, without a specific biological target or a set of activity data for a series of analogs including this compound, the development of a targeted predictive model is not feasible.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of key pharmacophoric features of this compound would be crucial in understanding its potential biological interactions. Based on its chemical structure, several key features can be identified:

Aromatic Ring: The chloro-fluorophenyl group provides a hydrophobic region that can engage in van der Waals and pi-stacking interactions with biological targets.

Halogen Atoms (Chlorine and Fluorine): The chlorine and fluorine atoms at the meta and para positions of the phenyl ring, respectively, are important for modulating the electronic properties and lipophilicity of the molecule. They can also participate in halogen bonding, a specific type of non-covalent interaction.

Ether Linkage: The ether oxygen atom can act as a hydrogen bond acceptor.

Propanoic Acid Moiety: The carboxylic acid group is a key feature, typically acting as a strong hydrogen bond donor and acceptor. It is often ionized at physiological pH, forming a carboxylate anion that can participate in ionic interactions.

The spatial arrangement of these features constitutes the pharmacophore of this compound. The precise geometry of this pharmacophore would determine its binding affinity and selectivity for a particular biological target.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈ClFO₃PubChem
Molecular Weight218.61 g/mol PubChem
XLogP32.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem
Topological Polar Surface Area46.5 ŲPubChem

In Silico ADMET Prediction and Bioavailability Assessments

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of early-stage drug discovery and toxicological screening. nih.gov For this compound, various ADMET properties can be predicted using computational models. These predictions help in assessing the potential bioavailability and safety profile of the compound without the need for extensive experimental testing.

Absorption: Predictions for gastrointestinal (GI) absorption are often based on physicochemical properties like lipophilicity (LogP), molecular weight, and polar surface area. The predicted XLogP3 of 2.1 suggests that the compound has moderate lipophilicity, which is generally favorable for passive diffusion across the intestinal membrane.

Distribution: The distribution of a compound throughout the body is influenced by factors such as its ability to bind to plasma proteins and cross biological membranes like the blood-brain barrier (BBB). While specific predictions for plasma protein binding for this compound are not readily available, its moderate lipophilicity and presence of a charged carboxylate group at physiological pH would influence its distribution.

Metabolism: The metabolism of this compound is likely to involve the propanoic acid side chain and the aromatic ring. Potential metabolic pathways could include beta-oxidation of the propanoic acid chain and hydroxylation of the aromatic ring, followed by conjugation reactions.

Excretion: The primary route of excretion for a compound with a carboxylic acid moiety is often renal.

Toxicity: In silico toxicity predictions can flag potential liabilities. For instance, models can predict potential for mutagenicity, carcinogenicity, or organ toxicity. While specific comprehensive toxicological predictions for this compound are not detailed in public databases, related compounds are known to have herbicidal activity, suggesting potential for biological activity that could be toxic at high concentrations.

Bioavailability: Oral bioavailability is a key parameter that is influenced by both absorption and first-pass metabolism. The "Rule of Five" proposed by Lipinski provides a general guideline for predicting poor oral absorption or permeation. This compound does not violate any of the rules (Molecular weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10), suggesting that it is likely to have good oral bioavailability.

Table 2: Predicted ADMET Properties of this compound

ParameterPredicted Value/CommentSource
Gastrointestinal AbsorptionHigh (predicted)Based on Lipinski's Rule
Blood-Brain Barrier PermeantNo (predicted)Based on TPSA and charge
CYP450 2D6 InhibitorNo (predicted)Generic prediction models
Lipinski's Rule of FiveNo violationsPubChem

It is important to emphasize that these are in silico predictions and require experimental validation to confirm their accuracy. The lack of published experimental data for this compound highlights the need for further research to validate these computational models and to fully characterize its biological and pharmacokinetic profile.

Biological Activity and Mechanistic Insights of 3 3 Chloro 4 Fluorophenoxy Propanoic Acid Derivatives

In Vitro Biological Screening Paradigms

The evaluation of derivatives based on the phenoxypropanoic acid core has been conducted through several in vitro models to determine their potential biological effects.

Derivatives of phenoxypropanoic acid have been identified as inhibitors of several key enzymes. Spirochromanone derivatives, for instance, have been shown to inhibit human acetyl-CoA carboxylase (ACC), with tested compounds demonstrating potent inhibition of both ACC1 and ACC2 isoforms. google.com Other research has pointed to (2-Quinoxalinyloxy)phenoxypropanoic acid derivatives as allosteric dual inhibitors of Akt1 and Akt2 kinases. rsc.org In silico studies have further predicted that various phenoxy acid derivatives could act as kinase and protease inhibitors. saudijournals.com Additionally, tetrazole-containing derivatives of phenoxypropanoic acid are recognized for their potential to function as enzyme inhibitors. smolecule.com

A notable biological activity of phenoxypropanoic acid derivatives is their interaction with G protein-coupled receptors (GPCRs). Specifically, compounds such as racemic lactisole and 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) function as negative allosteric modulators (NAMs) of the human sweet taste receptor, which is a heterodimer of T1R2 and T1R3 subunits. rsc.org Computational drug likeness scores for a range of phenoxy acid derivatives suggest that many are moderately active as GPCR ligands and nuclear receptor ligands. saudijournals.com Further studies on related structures have assessed their binding affinity for various receptors, including the N-methyl-D-aspartate (NMDA) receptor. science.gov

Ubiquitin-Proteasome System (UPS) Inhibition: The ubiquitin-proteasome pathway is a critical regulator of cellular processes, and its inhibition is a target for therapeutic intervention. Phenoxypropanoic acids are recognized as synthetic auxin analogues in plants, where the UPS plays an essential role in hormone signaling. theses.cz In human cells, compounds containing related structural motifs, such as benzimidazoles, which can be prepared as salts with 2-methyl-2-phenoxypropanoic acid, have been shown to inhibit the ubiquitin-proteasome pathway, leading to the accumulation of proteins like p53 and cyclins. science.gov

Anti-inflammatory Activity: Derivatives of phenoxypropanoic acid have demonstrated potential as anti-inflammatory agents. Studies on aryl propionic acid derivatives featuring an N-acylhydrazone moiety revealed significant anti-inflammatory effects in in vivo models, such as the carrageenan-induced rat paw edema test. saudijournals.comscience.gov These findings suggest that the anti-inflammatory action is peripherally mediated. saudijournals.com Patents have also been filed for phenolic antioxidant compounds for the treatment of inflammatory conditions. google.com

The anticancer potential of phenoxypropanoic acid derivatives has been explored, particularly through their incorporation into metal-based complexes. A series of novel platinum(II) complexes featuring 2-methyl-2-substituted phenoxypropanoic acids as leaving ligands were synthesized and evaluated for their antiproliferative effects. researchgate.netresearchgate.net These complexes exhibited selective cytotoxicity against certain human cancer cell lines. researchgate.netresearchgate.net For example, they showed notable activity against human gastric cancer cells (SGC-7901) but were less effective against hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A549) cell lines. researchgate.netresearchgate.net Other related structures, such as quinoline (B57606) hydrazide derivatives, have also been shown to reduce the viability of neuroblastoma and breast adenocarcinoma cells. nih.gov

Table 1: Antiproliferative Activity of Platinum(II) Complexes with Phenoxypropanoic Acid Ligands This table is interactive. Click on the headers to sort the data.

Compound Class Cancer Cell Line Observed Activity Reference
Platinum(II) complexes with 2-methyl-2-substituted phenoxypropanoic acids SGC-7901 (Gastric Cancer) Selective cytotoxicity researchgate.net, researchgate.net
Platinum(II) complexes with 2-methyl-2-substituted phenoxypropanoic acids HepG2 (Hepatocellular Carcinoma) Weak antiproliferative activity researchgate.net, researchgate.net
Platinum(II) complexes with 2-methyl-2-substituted phenoxypropanoic acids A549 (Non-small Cell Lung Cancer) Weak antiproliferative activity researchgate.net, researchgate.net
Quinoline Hydrazide Derivatives SH-SY5Y (Neuroblastoma) 82% reduction in cell viability nih.gov
Quinoline Hydrazide Derivatives Kelly (Neuroblastoma) 96% reduction in cell viability nih.gov
Quinoline Hydrazide Derivatives MCF-7 (Breast Adenocarcinoma) 33% reduction in cell viability nih.gov

Derivatives incorporating the phenoxypropanoic acid structure have been investigated for their ability to combat microbial pathogens. The quinoxaline (B1680401) motif, found in (2-Quinoxalinyloxy)phenoxypropanoic acid derivatives, is also present in antibiotics like echinomycin (B1671085) that are known to inhibit Gram-positive bacteria. rsc.org Synthetic spiro-indeno[1,2-b]quinoxalines bearing chloro-substituents have shown significant activity against various bacterial and fungal pathogens. rsc.org Furthermore, coumarin (B35378) derivatives synthesized from phenoxypropanoic acid precursors have been developed and tested for their antimicrobial effects. arabjchem.org Indole-containing coumarins demonstrated promising antibacterial activity, and related sulfonamide derivatives were evaluated against both bacteria and fungi. arabjchem.org Tetrazole-based derivatives are another class of compounds derived from phenoxypropanoic acid that have reported antimicrobial properties. smolecule.com

Table 2: Antimicrobial Activity of Phenoxypropanoic Acid Derivatives This table is interactive. Click on the headers to sort the data.

Derivative Class Target Organism Type Observed Activity Reference
(2-Quinoxalinyloxy)phenoxypropanoic acid related compounds Gram-positive bacteria Inhibitory activity rsc.org
Spiro-indeno[1,2-b]quinoxalines (with chloro groups) Bacteria and Fungi Significant antimicrobial activity rsc.org
Indole-containing coumarins Bacteria Promising antibacterial activity arabjchem.org
Sulfonamide derivatives of 4-hydroxycoumarin Bacteria and Fungi Antibacterial and antifungal activity arabjchem.org

Elucidation of Molecular Mechanisms of Action

The biological activities observed for 3-(3-chloro-4-fluorophenoxy)propanoic acid derivatives are underpinned by several distinct molecular mechanisms.

Enzyme Inhibition: The primary mechanism for some derivatives is direct enzyme inhibition. This includes the blocking of crucial metabolic enzymes like acetyl-CoA carboxylase (ACC1 and ACC2) and the allosteric inhibition of signaling kinases such as Akt1 and Akt2. google.comrsc.org

Receptor Modulation: A key mechanism is the modulation of receptor function. Phenoxypropanoic acid derivatives can act as negative allosteric modulators of the T1R2/T1R3 sweet taste receptor, altering its response to sweet-tasting compounds. rsc.org

Cellular Pathway Interference: These compounds can interfere with fundamental cellular pathways. Their role as synthetic auxins highlights an interaction with the ubiquitin-proteasome system, which is vital for protein turnover and signaling. theses.cz In cancer cells, this can lead to the accumulation of cell cycle regulators. science.gov For anti-inflammatory effects, the mechanism appears to be peripherally mediated, distinct from central nervous system pathways. saudijournals.com

Antiproliferative Mechanisms: In cancer cell models, the platinum(II) complexes containing phenoxypropanoic acid ligands likely exert their cytotoxic effects through mechanisms typical of platinum-based drugs, such as forming adducts with DNA. More complex derivatives, like quinoline hydrazides, can induce cell cycle arrest, for example at the G1 phase, and upregulate cell cycle regulatory proteins like p27kip1, ultimately leading to apoptosis. nih.gov

Antimicrobial Action: The antimicrobial effects of quinoxaline-based derivatives are linked to the known ability of this class of compounds to inhibit the growth of bacteria. rsc.org

Identification of Specific Molecular Targets and Binding Modes

The biological function of a compound is determined by its interaction with specific molecular targets. For derivatives of this compound, research endeavors have been directed at identifying these targets and characterizing their binding interactions. A notable area of investigation involves their potential to bind with β3-adrenoceptors (β3-AR). nih.gov Studies on structurally related phenoxypropanolamine derivatives have shown that these compounds can act as potent β3-AR agonists. nih.gov The binding affinity and functional activity are influenced by modifications to the phenoxyacetate (B1228835) group and the chain length between aromatic rings. nih.gov

The interaction with these receptors is highly dependent on the structural features of the derivatives. The specific substitutions on the phenoxy ring, such as the chloro and fluoro groups, are crucial in modulating the binding affinity. These substitutions can alter the electronic and conformational properties of the molecule, thereby influencing its fit within the binding pocket of the target protein.

Another class of molecular targets for phenoxypropanoic acid derivatives is topoisomerase IIβ. researchgate.net For example, the derivative (R+)-2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid has been shown to inhibit this enzyme. researchgate.net The binding mode in such interactions is critical for the compound's biological effect.

Table 1: Potential Molecular Targets and Associated Activities

Target ClassSpecific ExampleObserved Biological Activity
G-protein coupled receptorsβ3-adrenoceptor nih.govAgonistic activity
EnzymesTopoisomerase IIβ researchgate.netInhibition

Analysis of Downstream Signaling Pathways and Cellular Responses

The binding of a compound to its molecular target triggers a series of downstream signaling events, culminating in a specific cellular response. For derivatives of this compound, modulation of their targets can lead to diverse cellular outcomes.

For instance, the activation of β3-adrenoceptors by agonists can initiate signaling cascades within cells. nih.gov This has been studied in cell lines such as COS-7 and CHO cells expressing human β-adrenoceptor subtypes. nih.gov The functional activities of these compounds are evaluated to understand their effects on cellular signaling. nih.gov

In the context of cancer cells, phenoxypropanoic acid derivatives have been shown to induce cell death through pathways like autophagy. researchgate.net The compound 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, for example, initiates autophagy in L1210 leukemia cells. researchgate.net This process involves the degradation of cellular components and can lead to cell demise, particularly in apoptosis-resistant cancer cells. researchgate.net Furthermore, these derivatives can trigger apoptosis through the activation of caspase 3 and the upregulation of p53-dependent proteins. researchgate.net

Some bioactive compounds can also influence ferroptosis, a form of programmed cell death dependent on iron. mdpi.com The modulation of signaling pathways related to amino acid and glutathione (B108866) metabolism, iron metabolism, and lipid peroxidation are central to this process. mdpi.com

Investigation of Stereoisomer-Specific Biological Effects

The presence of a chiral center in this compound results in the existence of stereoisomers (enantiomers). It is a fundamental principle in pharmacology that these isomers can have different biological activities due to the chiral nature of their biological targets.

For many phenoxypropanoic acid derivatives, one enantiomer is often more biologically active than the other. For instance, in the case of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), the (R+)-enantiomer is noted for its biological effects, which include the inhibition of topoisomerase IIβ and the induction of G2 arrest in the cell cycle. researchgate.net This stereospecificity highlights the importance of evaluating the individual isomers of this compound to fully comprehend its pharmacological profile.

Comparative Biological Profiling with Related Phenoxypropanoic Acid Scaffolds

To gain a deeper understanding of the biological properties of this compound and its derivatives, it is beneficial to compare them with other related phenoxypropanoic acid scaffolds. These comparisons often focus on structure-activity relationships and mechanistic aspects.

Structure-Activity Relationship (SAR) Comparisons

Structure-activity relationship (SAR) studies are essential for identifying the chemical features of a molecule that determine its biological activity. youtube.com For phenoxypropanoic acids, SAR studies have provided significant insights. The nature and position of substituents on the phenoxy ring are critical for activity. nih.gov The chloro and fluoro groups in the 3- and 4-positions of this compound, for example, influence its physicochemical properties and, consequently, its interaction with biological targets.

Comparing this compound with other derivatives, such as those with different halogen substitutions or other functional groups, helps in understanding the specific contribution of the 3-chloro and 4-fluoro substitution pattern. For example, studies on other phenoxypropanoic acid derivatives have shown that the presence of certain substituents can enhance anti-inflammatory and immunomodulatory activities. mdpi.com A study on 1,2,4-triazole (B32235) derivatives containing a propionic acid moiety found that the presence of a 2-pyridyl substituent increased TNF-α inhibitory activity. mdpi.com

Table 2: Influence of Molecular Features on the Biological Activity of Phenoxypropanoic Acid Derivatives

Molecular FeatureImpact on Biological Activity
Substituents on the Phenyl RingModulate binding affinity and specificity by altering electronic and steric properties. nih.gov
Carboxylic Acid MoietyOften crucial for anchoring the molecule to the active site of the target protein.
StereochemistryCan lead to significant differences in biological activity between enantiomers. researchgate.net

Mechanistic Commonalities and Divergences

While related phenoxypropanoic acid scaffolds may share some mechanistic features, their biological effects can also differ significantly. A common mechanism often involves interaction with a specific class of proteins, where the carboxylic acid group plays a key role in binding.

However, variations in the substitution pattern on the phenyl ring can lead to divergent mechanisms. For example, while some phenoxypropanolamine derivatives act as agonists for β3-adrenoceptors, they can also be antagonists for β1- and β2-adrenoceptors. nih.gov This highlights the subtlety of how structural changes can alter the functional response at different receptor subtypes.

Furthermore, the cellular pathways activated by different derivatives can vary. For instance, while some phenoxypropanoic acids might primarily induce apoptosis, others, like XK469, can also trigger autophagy. researchgate.net These mechanistic divergences are crucial for the development of compounds with specific and desired biological effects. The ability of some compounds to modulate multiple signaling pathways, such as the MAPK and PI3K-Akt pathways, further illustrates the complexity of their mechanisms of action. mdpi.com

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After conducting an exhaustive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant lack of specific, published research on the analytical methodologies for the chemical compound This compound .

While general methodologies for the analysis of related compounds, such as other phenoxy acid herbicides and halogenated carboxylic acids, are well-documented, this information is not directly applicable to generating a scientifically accurate and authoritative article focused solely on this compound. Extrapolating data from analogous compounds would be speculative and would not meet the required standard of scientific accuracy based on diverse, citable sources for the target molecule.

The strict adherence to the provided outline and the exclusion of information outside the explicit scope of this compound cannot be fulfilled without foundational research data on this specific compound. Creating the requested content, particularly the data tables, without this information would compromise the integrity and factual basis of the article.

Therefore, it is not possible to generate the requested article in a manner that is both scientifically rigorous and compliant with the user's instructions. Further investigation into the analytical chemistry of this compound within the scientific community would be required before such a detailed article could be authored.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of 3 3 Chloro 4 Fluorophenoxy Propanoic Acid

Mass Spectrometry (MS) Detection and Identification

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology for the identification of metabolites of 3-(3-Chloro-4-fluorophenoxy)propanoic acid. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide high mass accuracy and resolution. nih.gov This allows for the determination of the elemental composition of unknown metabolites from their exact mass, facilitating the elucidation of their chemical structures.

In a typical research workflow, a sample containing potential metabolites is introduced into the HRMS instrument, often after chromatographic separation. The instrument measures the mass-to-charge ratio (m/z) of ions with high precision. By comparing the measured exact mass to theoretical masses of potential transformation products, researchers can propose candidate structures. For instance, common metabolic transformations for phenoxy-based compounds include hydroxylation, dehalogenation, or cleavage of the ether bond. HRMS can distinguish between these possibilities by providing the elemental formula of the resulting molecule.

The process of metabolite identification using HRMS generally follows these steps:

Data Acquisition: Full-scan mass spectra are acquired in high-resolution mode to capture all ionizable compounds in the sample. nih.gov

Feature Detection: Sophisticated software identifies molecular features based on their m/z, retention time, and intensity.

Formula Generation: For each feature of interest, an elemental formula is generated based on the accurate mass measurement.

Database Searching: The generated formula and fragmentation data (if available from MS/MS experiments) are searched against chemical and metabolic databases to find potential matches.

Structural Elucidation: Based on the database hits and knowledge of relevant metabolic pathways, a putative structure is assigned. Confirmation is typically achieved by comparing the analytical data (retention time, mass spectrum) with that of a synthesized authentic standard. nih.gov

The power of HRMS lies in its ability to perform non-target and suspect screening, which is crucial for discovering novel or unexpected metabolites of this compound in complex biological or environmental matrices. nih.gov

Sample Preparation Strategies for Complex Research Matrices

The effective analysis of this compound from complex research matrices, such as soil, water, or biological tissues, hinges on robust sample preparation. The goal is to isolate and concentrate the target analyte while removing interfering substances that could compromise the analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of acidic herbicides, including phenoxypropanoic acid derivatives, from aqueous samples. The choice of sorbent material is critical and depends on the physicochemical properties of the analyte and the matrix.

For an acidic compound like this compound, a common SPE strategy involves the following steps:

Sample Acidification: The water sample is acidified (e.g., to pH 2-3) to ensure the analyte is in its neutral, protonated form.

Sorbent Conditioning: A polymeric reversed-phase or a mixed-mode anion-exchange sorbent cartridge is conditioned with an organic solvent (e.g., methanol) followed by acidified water.

Sample Loading: The acidified sample is passed through the SPE cartridge. The neutral analyte is retained on the sorbent via hydrophobic interactions.

Washing: The cartridge is washed with a weak organic solvent or water to remove hydrophilic interferences.

Elution: The retained this compound is eluted with a small volume of an appropriate organic solvent, such as methanol (B129727) or acetonitrile, sometimes modified with a base (e.g., ammonia) to facilitate the elution of the acidic compound in its ionized form.

The resulting eluate is a concentrated and purified solution of the analyte, ready for chromatographic analysis.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic and effective method for extracting acidic compounds from aqueous solutions. orientjchem.org The principle relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org

For the extraction of this compound, the LLE procedure is generally as follows:

pH Adjustment: The aqueous sample is acidified to a pH below the pKa of the carboxylic acid group, ensuring the analyte is in its non-ionized, more organic-soluble form.

Solvent Selection: An appropriate water-immiscible organic solvent is chosen. Solvents like dichloromethane, ethyl acetate, or diethyl ether are common choices for extracting phenoxy acid herbicides. nih.gov The optimal solvent should have high affinity for the target analyte and low solubility in water. orientjchem.org

Extraction: The sample is vigorously mixed with the organic solvent in a separatory funnel. The this compound partitions from the aqueous phase into the organic phase. orientjchem.org

Phase Separation: The mixture is allowed to settle, and the two liquid phases separate based on their density.

Collection: The organic layer containing the analyte is collected. The process may be repeated to improve recovery. The combined organic extracts are then typically dried and concentrated before analysis.

A variation of this technique is Dispersive Liquid-Liquid Microextraction (DLLME), which uses a small amount of extraction solvent dispersed in the aqueous sample with the help of a disperser solvent, offering high enrichment factors and reduced solvent consumption. nih.gov

Spectrophotometric Methods for Quantitative Analysis

While chromatographic methods coupled with mass spectrometry are preferred for their high selectivity and sensitivity, UV-Vis spectrophotometry can serve as a simpler, more accessible technique for the quantitative analysis of this compound in certain research applications, particularly for monitoring its concentration in controlled experiments like degradation studies.

The basis of this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The phenoxy ring system in this compound exhibits characteristic UV absorbance. A typical procedure involves:

Wavelength Selection: A UV-Vis spectrum of a standard solution of the compound is recorded to determine the wavelength of maximum absorbance (λmax).

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve is constructed by plotting absorbance versus concentration.

Sample Measurement: The absorbance of the sample solution (after appropriate preparation and dilution) is measured at the same wavelength.

Quantification: The concentration of this compound in the sample is determined by interpolating its absorbance value on the calibration curve.

It is important to note that this method is susceptible to interference from other UV-absorbing compounds in the sample matrix. Therefore, it is most effective when analyzing relatively simple matrices or after a thorough sample cleanup procedure. The coupling of spectrophotometric detection with a separation technique like High-Performance Liquid Chromatography (HPLC-UV) significantly enhances selectivity. nih.gov

Advanced Oxidation Processes (AOPs) for Degradation Studies in Research Settings

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures used in research to study the degradation of persistent organic pollutants like this compound. researchgate.net These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize complex organic molecules into simpler, less harmful substances like water, carbon dioxide, and inorganic salts. researchgate.net

In a research context, studying the degradation of this compound by AOPs helps to understand its environmental persistence and to develop potential remediation technologies. Common AOPs that could be investigated include:

Fenton and Photo-Fenton Reactions: These processes use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.net The reaction is enhanced by UV light in the photo-Fenton process.

Ozonation: Ozone (O₃) can directly react with the target compound or decompose to form hydroxyl radicals, especially at high pH. researchgate.net

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is a clean method for producing hydroxyl radicals.

Photocatalysis (e.g., TiO₂): In this heterogeneous process, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light, generating electron-hole pairs that lead to the formation of hydroxyl radicals on the catalyst surface.

Degradation studies typically involve treating an aqueous solution of this compound with a specific AOP under controlled conditions (e.g., pH, catalyst concentration, oxidant dose). Samples are collected at different time intervals and analyzed, often using HPLC or LC-MS, to monitor the disappearance of the parent compound and the formation and subsequent decay of intermediate degradation products. This allows researchers to determine degradation kinetics and elucidate transformation pathways. researchgate.net

ParameterOptimized Value/Condition
Extraction Solvent Chlorobenzene nih.gov
Dispersive Solvent 1-octyl-3-methylimidazolium chloride nih.gov
pH of Sample Acidified (typically pH 2-3)
Enrichment Factor Up to 490-fold nih.gov
Relative Standard Deviation (RSD) < 7.5% nih.gov
Limit of Detection (LOD) 0.1 - 6.12 µg/L nih.govnih.gov

Table 1. Example Parameters for Microextraction of Phenoxy Acid Herbicides. This table presents a summary of typical parameters and performance metrics reported for advanced liquid-liquid microextraction techniques applied to related phenoxy acid herbicides, which are indicative of the methodologies applicable to this compound.

AOP MethodOxidant/CatalystKey Features
Fenton H₂O₂ / Fe²⁺Homogeneous process, effective in acidic conditions. researchgate.net
Photo-Fenton H₂O₂ / Fe²⁺ / UV lightEnhanced radical production and degradation rates compared to Fenton. researchgate.net
Ozonation O₃Can be selective or non-selective depending on pH. researchgate.net
UV/H₂O₂ H₂O₂ / UV lightClean process, no sludge formation.
Heterogeneous Photocatalysis e.g., TiO₂ / UV lightReusable catalyst, mineralization of organic compound.

Table 2. Overview of Advanced Oxidation Processes (AOPs) for Degradation Studies. This table outlines common AOPs that can be employed in research settings to investigate the degradation of this compound.

Future Directions and Emerging Research Avenues for 3 3 Chloro 4 Fluorophenoxy Propanoic Acid

Exploration of Undiscovered Biological Activities and Novel Therapeutic Targets

While the full biological activity spectrum of 3-(3-Chloro-4-fluorophenoxy)propanoic acid remains to be elucidated, related structures provide a roadmap for future investigations. Derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have shown promise as antimicrobial and anticancer agents. researchgate.netuni.luresearchgate.netnih.gov This suggests that this compound could be a valuable starting point for identifying new therapeutic leads.

Future research should focus on screening this compound and its derivatives against a wide array of biological targets. High-throughput screening campaigns could reveal unexpected activities against various pathogens, including multidrug-resistant bacteria and fungi. researchgate.netnih.govnih.gov Furthermore, its potential as an anticancer agent could be explored by evaluating its effects on different cancer cell lines and key oncogenic pathways. researchgate.net Investigations into its impact on metabolic disorders, inflammatory diseases, and neurological conditions could also unveil novel therapeutic applications. The identification of specific molecular targets, such as enzymes or receptors, will be crucial for understanding its mechanism of action and for guiding lead optimization. nih.gov

Development of Advanced Synthetic Routes for Scalable Production and Diversity-Oriented Synthesis

To fully explore the therapeutic potential of this compound, the development of efficient and scalable synthetic methods is paramount. Current synthetic approaches may be suitable for laboratory-scale investigations, but large-scale production for extensive preclinical and potential clinical studies will require more advanced and cost-effective routes. researchgate.net Research in this area should aim to optimize reaction conditions, minimize the number of synthetic steps, and utilize greener and more sustainable chemical processes.

Moreover, the this compound core scaffold is an ideal candidate for diversity-oriented synthesis (DOS). researchgate.netfrontiersin.orgcam.ac.ukcam.ac.ukscispace.com DOS strategies aim to generate a wide range of structurally diverse molecules from a common starting material, thereby increasing the probability of discovering novel biological activities. frontiersin.orgcam.ac.uk By systematically modifying the aromatic ring, the phenoxy linkage, and the propanoic acid side chain, a vast library of analogues can be created. This approach, which emphasizes the creation of skeletal diversity, can be instrumental in exploring the chemical space around the parent compound and identifying structure-activity relationships. cam.ac.ukscispace.com

Table 1: Potential Diversity-Oriented Synthesis Strategies for this compound

Modification SitePotential ReactionsResulting Diversity
Aromatic Ring Suzuki coupling, Buchwald-Hartwig amination, Nucleophilic aromatic substitutionVaried substituents, altered electronic properties
Phenoxy Linkage Etherification with diverse alcoholsModified lipophilicity and conformational flexibility
Propanoic Acid Chain Amidation, esterification, reduction to alcohol, conversion to other functional groupsDiverse functional groups for altered biological interactions and pharmacokinetic properties

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These powerful computational tools can be applied to accelerate the exploration of this compound and its derivatives. AI/ML algorithms can be trained on existing data from similar compounds to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel analogues.

Predictive models can be developed to identify which modifications to the core scaffold are most likely to result in desired therapeutic effects. This in silico screening can prioritize the synthesis of the most promising compounds, thereby saving time and resources. Furthermore, AI can be used to analyze complex biological data generated from screening assays to identify novel drug targets and elucidate mechanisms of action. The use of generative models could even propose entirely new molecular structures based on the this compound scaffold with optimized properties.

Studies on Environmental Fate and Bioremediation in Research Models

As with any chemical compound that has the potential for widespread use, understanding its environmental impact is crucial. Research into the environmental fate of this compound is necessary to assess its persistence, mobility, and potential for bioaccumulation. Studies should investigate its degradation pathways in different environmental compartments, such as soil and water. nih.gov

The halogenated nature of this compound suggests that it may be resistant to natural degradation processes. nih.gov Therefore, research into bioremediation strategies is also warranted. This could involve identifying or engineering microorganisms capable of degrading the compound into benign products. nih.govresearchgate.netnih.govarizona.eduresearchgate.net Understanding the mechanisms of microbial degradation, whether through aerobic or anaerobic pathways, will be key to developing effective strategies for mitigating any potential environmental contamination. arizona.eduresearchgate.net

Table 2: Key Areas for Environmental Research on this compound

Research AreaKey Questions
Persistence What is the half-life of the compound in soil and water?
Mobility How does it adsorb to soil particles and what is its potential for leaching into groundwater? nih.gov
Bioaccumulation Does the compound accumulate in organisms within the food chain?
Biodegradation Can microorganisms metabolize the compound? What are the degradation products? nih.govresearchgate.netnih.govarizona.edu
Bioremediation Can specific microbial strains or consortia be used to clean up contaminated sites? researchgate.netresearchgate.net

Application as a Core Scaffold for the Development of New Research Probes or Tools

Beyond its potential as a therapeutic agent, the this compound scaffold can be utilized to create valuable research tools. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels, derivatives of this compound can be transformed into chemical probes. mdpi.com These probes can be used to visualize and identify the cellular targets and interaction partners of the parent molecule.

Such research tools are invaluable for target validation and for elucidating the complex biological pathways in which the compound may be involved. The development of a suite of probes based on the this compound scaffold would significantly enhance our understanding of its biological effects and facilitate its development for various applications. mdpi.com The synthetic versatility of the scaffold allows for the rational design and construction of these sophisticated molecular tools. mdpi.com

Q & A

Basic: What analytical methods are recommended for characterizing 3-(3-Chloro-4-fluorophenoxy)propanoic acid in complex matrices?

Methodological Answer:
For structural confirmation and purity assessment, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to resolve co-eluting impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the substitution pattern on the phenyl ring and the propanoic acid backbone . Quantification in biological or environmental samples requires isotope dilution analysis (e.g., ¹³C-labeled internal standards) to correct for matrix effects .

Advanced: How does the chloro-fluoro substitution pattern influence metabolic stability in mammalian systems?

Methodological Answer:
The 3-chloro-4-fluoro substituents increase metabolic stability by resisting cytochrome P450-mediated dehydroxylation compared to unsubstituted phenolic analogs. To validate this, conduct in vitro hepatic microsomal assays with LC-MS monitoring of degradation products. Compare results to structurally similar compounds like 3-(4-hydroxyphenyl)propanoic acid, which undergoes rapid phase II conjugation (sulfation/glucuronidation) . Fluorine’s electronegativity also reduces susceptibility to microbial degradation in environmental persistence studies .

Basic: What synthetic routes are effective for introducing the 3-chloro-4-fluorophenoxy group into propanoic acid derivatives?

Methodological Answer:
Use nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) to react 3-chloro-4-fluorophenol with ethyl 3-bromopropanoate, followed by saponification to yield the free acid . Purity intermediates via recrystallization (ethanol/water) and confirm regiochemistry using NOESY NMR to distinguish between meta/para substitution artifacts .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from impurities (e.g., residual solvents or unreacted phenols) or assay conditions. Implement orthogonal purity validation:

  • Thermogravimetric analysis (TGA) to detect volatile impurities.
  • X-ray crystallography to confirm stereochemical integrity .
  • Standardize bioassays using negative controls (e.g., 3-phenoxypropanoic acid) to isolate substituent-specific effects .

Basic: How does pH affect the solubility and reactivity of this compound in aqueous solutions?

Methodological Answer:
The carboxylic acid group (pKa ~4.5) governs pH-dependent solubility. Below pH 3, the protonated form precipitates, limiting bioavailability. Use potentiometric titration to determine exact pKa values. For reactivity studies, buffer solutions (pH 7.4 for physiological conditions) ensure the deprotonated carboxylate participates in hydrogen bonding or metal coordination, relevant to enzyme interactions .

Advanced: What experimental designs assess environmental persistence using isotopic labeling?

Methodological Answer:
Employ ¹⁸O or ¹³C isotopic labeling in soil/water microcosms to track degradation pathways. Monitor via LC-HRMS for transformation products like 3-(3-chloro-4-fluorophenoxy)lactic acid (hydrolysis product) or defluorinated metabolites. Compare degradation rates to perfluorinated analogs (e.g., PFOA) to evaluate the impact of the chloro-fluoro motif on recalcitrance .

Basic: What spectral databases provide reference data for structural elucidation?

Methodological Answer:

  • NIST Chemistry WebBook : Validated IR and NMR spectra for related arylpropanoic acids .
  • PubChem : Collated LC-MS/MS fragmentation patterns (e.g., m/z 215 [M-H]⁻ for dechlorinated derivatives) .
  • EMA/ECHA dossiers : Regulatory-grade analytical data for halogenated compounds .

Advanced: How to evaluate the compound’s potential as a enzyme inhibitor using computational modeling?

Methodological Answer:
Perform molecular docking (AutoDock Vina) with target enzymes (e.g., cyclooxygenase-2) using the chloro-fluoro group’s van der Waals parameters. Validate predictions with in vitro inhibition assays (IC₅₀ measurements) and compare to non-halogenated analogs. Use QM/MM simulations to assess electronic effects on binding affinity .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, fume hood for weighing.
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal .
  • Exposure monitoring : Air sampling for particulate matter (OSHA Method PV2121) .

Advanced: What strategies optimize its stability in long-term storage for pharmacological studies?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
  • Stabilizers : Add antioxidants (0.1% BHT) to ethanolic stock solutions.
  • Stability-indicating assays : Periodic HPLC-UV checks (λ = 254 nm) for degradation (e.g., free phenol formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.